3-(4-Aminophenyl)-2-fluoropropanoic acid;hydrochloride
Description
Properties
IUPAC Name |
3-(4-aminophenyl)-2-fluoropropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8H,5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMTNYFIJMBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:
Fluorination of 3-(4-aminophenyl)propanoic acid:
Hydrochloride Formation: The resulting fluorinated compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of 3-(4-Aminophenyl)-2-fluoropropanoic acid;hydrochloride may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-(4-nitrophenyl)-2-fluoropropanoic acid;hydrochloride.
Reduction: The nitro group can be reduced to an amino group, reverting it back to the original compound.
Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine, to create different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as iron (Fe) or tin (Sn) in acidic conditions are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: 3-(4-nitrophenyl)-2-fluoropropanoic acid;hydrochloride
Reduction: this compound
Substitution: 3-(4-chlorophenyl)-2-fluoropropanoic acid;hydrochloride, 3-(4-bromophenyl)-2-fluoropropanoic acid;hydrochloride
Scientific Research Applications
3-(4-Aminophenyl)-2-fluoropropanoic acid;hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-Aminophenyl)-2-fluoropropanoic acid;hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound's binding affinity and metabolic stability, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(4-Aminophenyl)-2-oxopropanoic Acid Hydrochloride
- Structure: C₉H₁₀ClNO₃; oxo group at C2, 4-aminophenyl at C3.
- Key Differences : Replacing fluorine with an oxo group increases polarity but may reduce metabolic stability. The oxo group could participate in hydrogen bonding, altering binding affinity in enzymatic interactions .
- Applications : Likely used as a synthetic intermediate or in studies requiring keto-acid reactivity.
Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride
- Structure: C₁₀H₁₃ClFNO₂; methyl ester at C1, fluorine on the phenyl ring.
- Key Differences: Esterification reduces acidity compared to the carboxylic acid in the target compound. Fluorine on the phenyl ring (vs.
- Applications : Ester derivatives are often prodrugs, improving membrane permeability.
3-(4-Acetylphenyl)-2-aminopropanoic Acid Hydrochloride
- Structure: C₁₁H₁₄ClNO₃; acetyl group on the phenyl ring, amino group at C2.
- Key Differences: The acetyl group introduces steric bulk and electron-withdrawing effects, which may hinder interactions with flat binding pockets (e.g., enzyme active sites). The amino group at C2 (vs. fluorine) alters charge distribution .
- Applications: Potential use in acetyltransferase studies or as a kinase inhibitor precursor.
Backbone and Substituent Modifications
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic Acid
- Structure: Incorporates a thiazole ring and cyano group.
- Key Differences: The thiazole heterocycle enhances π-π stacking and metal coordination capacity.
- Biological Activity : Exhibits cytotoxic and antiviral properties, suggesting higher bioactivity than the target compound due to the thiazole moiety .
3-(4-Aminophenyl)-coumarin Derivatives
- Structure: Coumarin core fused with a 4-aminophenyl group.
- Key Differences : The coumarin system adds fluorescence properties and planar rigidity, useful in imaging or as a protease inhibitor. The extended conjugation may reduce solubility compared to the target compound .
- Applications : Anti-Alzheimer’s agents, leveraging coumarin’s ability to cross the blood-brain barrier.
Pharmacophore Analogues
Chalcone Derivatives (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)
- Structure: Propenone bridge between two aryl groups.
- Key Differences: The α,β-unsaturated ketone enables Michael addition reactions, enhancing reactivity. The 4-aminophenyl group aligns with the target compound, but the propenone backbone alters electronic properties.
- Biological Activity: 50% inhibition of PfFd-PfFNR interaction in antimalarial studies, attributed to the amino group’s electrostatic interactions .
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride
- Structure : Spirocyclic triazaspiro system with furan and fluorophenyl groups.
- Key Differences : The spirocyclic core introduces conformational constraints, while the amide linkage (vs. carboxylic acid) affects solubility and hydrogen-bonding capacity.
- Applications : Likely a targeted therapeutic agent with improved specificity due to rigid structure .
Comparative Data Table
Key Insights
- Fluorine vs. Other Halogens/Substituents: Fluorine at C2 enhances metabolic stability and electronegativity, whereas oxo or amino groups at this position alter reactivity and binding modes .
- Hydrochloride Salt : Improves aqueous solubility compared to neutral or esterified analogs, critical for bioavailability in drug design .
- Structural Complexity : Heterocycles (e.g., thiazole, coumarin) or spiro systems increase bioactivity but may reduce synthetic accessibility .
Biological Activity
3-(4-Aminophenyl)-2-fluoropropanoic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H12ClFNO2
- Molecular Weight : 233.66 g/mol
This compound's unique structure, featuring a fluorinated propanoic acid moiety and an aniline group, contributes to its biological properties.
The biological activity of 3-(4-Aminophenyl)-2-fluoropropanoic acid; hydrochloride can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in inflammatory pathways and cancer progression. For example, it may target proteases involved in tumor growth and metastasis .
- Receptor Modulation : It interacts with cellular receptors that mediate signaling pathways associated with cell proliferation and apoptosis. This interaction can lead to altered cellular responses, potentially inhibiting tumor cell growth .
Biological Activity Data
Table 1 summarizes key biological activities reported for 3-(4-Aminophenyl)-2-fluoropropanoic acid; hydrochloride.
Case Study 1: Inhibition of HCV NS3 Protease
In a study investigating novel inhibitors for hepatitis C virus (HCV), 3-(4-Aminophenyl)-2-fluoropropanoic acid; hydrochloride was evaluated for its efficacy against the NS3 protease. The compound demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent for HCV treatment .
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory properties of this compound revealed that it effectively inhibited the chemotaxis of PMNs induced by inflammatory cytokines. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or ulcerative colitis .
Pharmacokinetics
The pharmacokinetic profile of 3-(4-Aminophenyl)-2-fluoropropanoic acid; hydrochloride indicates favorable absorption and distribution characteristics. Studies have shown that the compound exhibits a half-life suitable for therapeutic applications, although specific data on bioavailability remains limited .
Q & A
Q. What are the recommended synthetic routes for 3-(4-Aminophenyl)-2-fluoropropanoic acid hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Fluorination : Introducing fluorine at the 2-position via electrophilic substitution or halogen exchange (e.g., using KF or Selectfluor™) .
- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the 4-aminophenyl moiety during synthesis .
- Ester Hydrolysis : Convert intermediates to the carboxylic acid using HCl/THF or NaOH/MeOH .
Q. Optimization Tips :
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Yield Improvement : Catalytic Pd-mediated coupling for aryl-fluorine bond formation (70–85% yield) .
Table 1 : Synthetic Routes Comparison
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Halogen Exchange | 78 | ≥98% | |
| Boc Protection/Hydrolysis | 85 | ≥99% |
Q. How can spectroscopic methods (NMR, FT-IR, MS) characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify fluorine coupling (e.g., ²J₆ coupling in ¹H NMR at δ 4.2–4.5 ppm for CH₂F) and aromatic protons (δ 6.8–7.2 ppm for aminophenyl) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹), NH₂ (3300–3500 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches .
- HRMS : Use ESI+ mode; expected [M+H]⁺ = 231.07 (C₉H₁₀FNO₂·HCl) .
Critical Note : Fluorine’s NMR splitting patterns require high-resolution instruments (≥400 MHz) to resolve multiplet structures .
Q. What are the solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility : Sparingly soluble in water (2.1 mg/mL at 25°C); highly soluble in DMSO (≥50 mg/mL) .
- Stability :
- pH Sensitivity : Degrades in alkaline conditions (pH >8); store in acidic buffers (pH 3–6) .
- Light Sensitivity : Protect from UV light to prevent aryl-amine oxidation .
Table 2 : Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 2.1 | 25 |
| DMSO | 50 | 25 |
| Ethanol | 12 | 25 |
Q. What are the current biochemical research applications of this compound?
Methodological Answer:
- Enzyme Inhibition : Acts as a fluorinated phenylalanine analog to probe tyrosine kinase active sites .
- Radiotracer Development : ¹⁸F-labeled derivatives for PET imaging (e.g., targeting amyloid plaques) .
- Peptide Modification : Incorporation into peptides to study fluorine’s impact on conformational stability .
Key Study : Reduced IC₅₀ (12 µM) in kinase assays compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity between this compound and its structural analogs?
Methodological Answer:
- Meta-Analysis : Compare datasets using tools like Forest plots to identify outliers (e.g., conflicting IC₅₀ values in kinase assays) .
- Structural Modeling : Overlay X-ray crystallography data (PDB) to assess steric/electronic effects of fluorine vs. hydroxyl/methoxy groups .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4) to minimize variability .
Case Study : Fluorine’s electron-withdrawing effect increased binding affinity by 3-fold vs. hydroxyl analogs in receptor studies .
Q. What computational approaches are recommended to study its structure-activity relationship (SAR)?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to assess fluorine’s electrostatic potential .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) with explicit solvent models (TIP3P) .
- QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
Software Recommendations : Schrödinger Suite (Glide docking), AutoDock Vina, or MOE .
Q. How does this compound interact with neurotransmitter receptors, and what experimental designs validate these interactions?
Methodological Answer:
- Targets : Serotonin (5-HT₂A) and dopamine (D₂) receptors due to fluorophenyl moiety .
- Experimental Design :
- Radioligand Binding : Compete with [³H]ketanserin (5-HT₂A) or [³H]spiperone (D₂) in HEK293 membranes .
- Functional Assays : Measure cAMP accumulation (D₂) or calcium flux (5-HT₂A) in transfected cells .
Table 3 : Binding Affinity Data
| Receptor | Kᵢ (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT₂A | 320 | Radioligand | |
| D₂ | 450 | cAMP Inhibition |
Q. What mechanisms explain its pH-dependent stability, and how can formulations mitigate degradation?
Methodological Answer:
- Degradation Pathways :
- Acidic Conditions : Protonation of the amine group reduces nucleophilicity, enhancing stability .
- Alkaline Conditions : Hydrolysis of the carboxylic acid ester (if present) and aryl-fluorine bond cleavage .
Q. Mitigation Strategies :
Q. How can discrepancies in toxicity profiles between in vitro and in vivo studies be addressed?
Methodological Answer:
- Metabolite Screening : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., fluorophenol derivatives) in microsomal incubations .
- Species-Specific Models : Compare murine (C57BL/6) and humanized liver chimeric mice for metabolic concordance .
- Dose Escalation : Apply OECD TG 420 guidelines for acute oral toxicity to refine NOAEL (≥500 mg/kg in rats) .
Critical Insight : In vitro cytotoxicity (IC₅₀ = 80 µM in HepG2) may underestimate in vivo hepatotoxicity due to metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
